2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
Description
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS: 1105679-25-1) is a halogenated aromatic amino acid derivative with the molecular formula C₈H₈Cl₃NO₂ and a molecular weight of 256.51 g/mol. It belongs to the class of α-amino acids, where the α-carbon is substituted with a 3,4-dichlorophenyl group. Its IUPAC name is 2-amino-2-(3,4-dichlorophenyl)acetic acid; hydrochloride, and it is cataloged under PubChem CID 24729686 and MDL number MFCD04115776 .
Structurally, the compound features:
- A primary amine group (–NH₂) at the α-position.
- A carboxylic acid group (–COOH), neutralized as a hydrochloride salt.
- A 3,4-dichlorophenyl substituent, contributing to its lipophilicity and electronic effects.
Properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYHAWIOLGVDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with glycine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Halogen Effects: 3,4-Dichloro substitution (target compound) vs. Fluorine vs. Chlorine: The 2,6-difluoro analogue () has a lower molecular weight (223.6 vs. 256.51) and higher electronegativity, which may enhance metabolic stability but reduce lipophilicity .
Amino Group Modifications: Primary amine (target compound) vs. Methylamino and ester (): The methyl ester group increases lipophilicity, while the methylamino group alters basicity, affecting pharmacokinetics .
Biological Activity
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, commonly referred to as a derivative of phenylacetic acid, has garnered attention for its diverse biological activities. This compound's unique structure, featuring an amino group and a dichlorophenyl moiety, enables it to interact with various biological targets, influencing its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₈H₇Cl₂NO₂, with a molecular weight of 208.05 g/mol. The synthesis typically involves the reaction between 3,4-dichlorobenzaldehyde and glycine in the presence of hydrochloric acid. Its structural features allow for significant interactions with enzymes and receptors, leading to various biological effects.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with specific enzymes or receptors.
- Hydrophobic Interactions : The dichlorophenyl group may interact with hydrophobic regions within proteins, modulating their activity.
These interactions can lead to alterations in enzyme activity or receptor signaling pathways.
Anticancer Activity
Recent studies have shown promising anticancer properties for this compound. For instance, its efficacy was evaluated against various cancer cell lines, demonstrating notable antiproliferative activity. The following table summarizes the IC₅₀ values for different cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A172 | 5.77 ± 0.96 |
| B16F10 | 5.03 ± 0.69 |
| MDA-MB-231 | 6.02 ± 0.08 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing healthy cells .
Enzyme Inhibition
The compound also acts as an inhibitor for various enzymes. In particular, it has been tested against mushroom tyrosinase and shows competitive inhibition characteristics:
| Compound | IC₅₀ (µM) |
|---|---|
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid | 49.36 ± 8.01 |
| Reference Inhibitor (Kojic Acid) | 130–144 |
This highlights its potential use in cosmetic applications aimed at skin lightening and pigmentation control .
Case Studies
- Study on Antiproliferative Effects : A study conducted on several synthesized derivatives of phenylacetic acid derivatives showed that modifications in the structure significantly influenced their anticancer activity. The tested derivatives demonstrated IC₅₀ values comparable to established chemotherapeutic agents .
- Pharmacokinetic Profiling : In vivo pharmacokinetic studies indicated favorable absorption and distribution profiles in mouse models, suggesting potential therapeutic applications in human medicine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride in laboratory settings?
- Methodology : The compound can be synthesized via a two-step process:
Condensation : React 3,4-dichlorophenylacetic acid derivatives with ammonia under acidic conditions (pH 3-4, 80-100°C) to form the amino acid backbone.
Salt Formation : Treat the product with anhydrous HCl in ethanol to precipitate the hydrochloride salt. Optimize stoichiometry (1:1.2 molar ratio of free base to HCl) for ≥95% purity.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yield through gravimetric analysis.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : 1H NMR (D2O, 400 MHz) for aromatic protons (δ 7.2-7.8 ppm) and α-amino protons (δ 4.1-4.3 ppm).
- HRMS : Verify molecular ion [M+H]+ at m/z 265.02 (calculated for C8H7Cl2NO2·HCl).
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.4%).
- X-ray Crystallography : Resolve stereochemistry if racemization is suspected.
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| Water | 12.5 | >98% |
| DMSO | 45.8 | 93% |
| Ethanol | 8.2 | >99% |
- Recommendation : Use aqueous buffers (pH 4-6) for biological assays. For long-term storage, lyophilize and store at -20°C under argon.
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across assay systems?
- Orthogonal Validation :
Cell-Free vs. Cell-Based Assays : Compare enzyme inhibition (e.g., IDO1 activity) with cellular viability (MTT assay).
Membrane Permeability : Measure logP (target 1.5-2.5) via shake-flask method.
Direct Binding : Use surface plasmon resonance (SPR) or ITC to confirm target engagement.
- Case Study : Discrepancies in serotonin receptor modulation were resolved by controlling intracellular chloride concentrations.
Q. How can computational modeling predict metabolic stability and toxicity?
- In Silico Workflow :
- QSAR Models : Input descriptors like topological polar surface area (TPSA <90 Ų) and CYP450 affinity scores.
- Molecular Dynamics : Simulate glucuronidation susceptibility (50 ns trajectories, AMBER force field).
- Validation : Compare predictions with in vitro hepatocyte clearance assays (human liver microsomes, t1/2 ≥30 min).
Q. What experimental designs are effective for studying enzyme inhibition mechanisms?
- Kinetic Analysis :
- Mode Determination : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Ki Calculation : Use Morrison’s equation for tight-binding inhibitors (e.g., IC50 < 100 nM).
- Structural Insights : Co-crystallize with target enzymes (2.0-2.5 Å resolution) to map binding pockets. Compare with analogs like 2-(3-trifluoromethylphenyl) derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
